molecular formula C18H26N6O3 B4035369 2-[[4-ethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethanol

2-[[4-ethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethanol

Cat. No.: B4035369
M. Wt: 374.4 g/mol
InChI Key: IVHJFRLXJRXVJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[4-ethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethanol is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, a piperazine moiety, and a methoxyphenyl group. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-ethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethanol typically involves a multi-step process:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced via a nucleophilic substitution reaction, where the triazine ring reacts with 4-(4-methoxyphenyl)piperazine.

    Ethoxylation: The ethoxy group is introduced through an ethoxylation reaction, typically using ethyl iodide in the presence of a base.

    Final Coupling: The final step involves coupling the intermediate with ethanolamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Utilizing batch reactors for the controlled addition of reagents and monitoring of reaction conditions.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[[4-ethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

2-[[4-ethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethanol has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating neurological disorders and cancer.

    Biological Studies: Used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: Employed in the synthesis of advanced materials and as a precursor in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-[[4-ethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethanol involves:

    Molecular Targets: Binding to specific receptors or enzymes, such as adrenergic receptors or acetylcholinesterase.

    Pathways Involved: Modulation of signaling pathways related to neurotransmission or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • Pyridazinones containing the (4-methoxyphenyl)piperazine moiety

Uniqueness

2-[[4-ethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[4-ethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O3/c1-3-27-18-21-16(19-8-13-25)20-17(22-18)24-11-9-23(10-12-24)14-4-6-15(26-2)7-5-14/h4-7,25H,3,8-13H2,1-2H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHJFRLXJRXVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)OC)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[4-ethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethanol
Reactant of Route 2
Reactant of Route 2
2-[[4-ethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethanol
Reactant of Route 3
2-[[4-ethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethanol
Reactant of Route 4
Reactant of Route 4
2-[[4-ethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethanol
Reactant of Route 5
Reactant of Route 5
2-[[4-ethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethanol
Reactant of Route 6
2-[[4-ethoxy-6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.